REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=O)=[CH:4][C:3]=1O.Cl[CH2:13][CH:14]1[CH2:16][CH2:15]1.[C:17](=[O:20])([O-])[O-].[K+].[K+].[I-].[K+].C[N:26](C=O)C>O>[CH:16]1([CH2:15][O:20][C:17]2[CH:6]=[C:5]([CH:9]([NH2:26])[CH3:10])[CH:4]=[CH:3][C:2]=2[F:1])[CH2:14][CH2:13]1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
558 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=O)O)C=C1)O
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
666 μL
|
Type
|
reactant
|
Smiles
|
ClCC1CC1
|
Name
|
|
Quantity
|
990 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture was then extracted with toluene (10 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in toluene (4.0 mL)
|
Type
|
ADDITION
|
Details
|
To the mixture, a solution of DIBAL in hexane (1.0 M, 7.6 mL) was then added dropwise at 0° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 0° C. for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
To the reaction mixture, water (1.0 mL) and an aqueous sodium hydroxide solution (1.0 M, 1.0 mL) were gradually added
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (10 mL×5)
|
Type
|
CONCENTRATION
|
Details
|
Then, the combined filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, water (10 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture was then extracted with ethyl acetate (15 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (40% ethyl acetate/hexane)
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane (10 mL)
|
Type
|
ADDITION
|
Details
|
To the solution, manganese dioxide (5.0 g) was added at room temperature
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux at 45° C. for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
washed with chloroform (15 mL×4)
|
Type
|
CONCENTRATION
|
Details
|
Then, the combined filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in THF (3.0 mL)
|
Type
|
ADDITION
|
Details
|
To the mixture, a solution of methylmagnesium bromide in THF (1.0 M, 1.4 mL) was added dropwise at 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
To the reaction mixture, an aqueous saturated ammonium chloride solution (3.0 mL) was added at 0° C.
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture was then extracted with ethyl acetate (10 mL×2)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The obtained compound was dissolved in THF (5.0 mL)
|
Type
|
ADDITION
|
Details
|
To the mixture, diphenylphosphoryl azide (650 μL) and DBU (494 μL) were added dropwise at room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
To the reaction mixture, brine (10 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture was then extracted with ethyl acetate (15 mL×2)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (20% ethyl acetate/hexane)
|
Type
|
DISSOLUTION
|
Details
|
The obtained compound was dissolved in methanol (5.5 mL)
|
Type
|
ADDITION
|
Details
|
To the solution, 10% palladium-carbon (100 mg) was added
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 2 hours under a hydrogen atmosphere
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration through a pad of Celite
|
Type
|
WASH
|
Details
|
washed with methanol (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
Then, the combined filtrate was concentrated under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)COC=1C=C(C=CC1F)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 412 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |